Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- is a derivative of benzoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
The synthesis of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- typically involves a two-step process. The first step is the quaternization of the nitrogen atom in the benzoquinoline structure, followed by a cycloaddition reaction. This method is straightforward and efficient, allowing for the preparation of the compound under mild conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- involves its interaction with molecular targets such as ATP synthase and topoisomerase II. These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- can be compared to other benzoquinoline derivatives, such as:
Benzo[f]quinolinium salts: These compounds share similar antimicrobial properties but may differ in their specific activities and toxicity profiles.
Pyrrolobenzo[f]quinolinium cycloadducts: These derivatives are synthesized via a cycloaddition reaction and have shown varying degrees of biological activity.
The uniqueness of Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl- lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
59151-20-1 |
---|---|
Molekularformel |
C22H20NO+ |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,4-dimethylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C22H20NO/c1-15-14-21(17-8-11-18(24-3)12-9-17)23(2)20-13-10-16-6-4-5-7-19(16)22(15)20/h4-14H,1-3H3/q+1 |
InChI-Schlüssel |
KOMGLRXSUQHKNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.